molecular formula C14H21NO2S B14531746 S-(5-Phenoxypentyl) dimethylcarbamothioate CAS No. 62806-66-0

S-(5-Phenoxypentyl) dimethylcarbamothioate

Cat. No.: B14531746
CAS No.: 62806-66-0
M. Wt: 267.39 g/mol
InChI Key: WLJBOYREJHHHHU-UHFFFAOYSA-N
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Description

S-(5-Phenoxypentyl) dimethylcarbamothioate: is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a thiocarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Phenoxypentyl) dimethylcarbamothioate typically involves the reaction of 5-phenoxypentanol with dimethylcarbamothioyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-(5-Phenoxypentyl) dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or carbamothioate moieties, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(5-Phenoxypentyl) dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit certain enzymes in pests and weeds.

Mechanism of Action

The mechanism of action of S-(5-Phenoxypentyl) dimethylcarbamothioate involves the inhibition of specific enzymes by binding to their active sites. The thiocarbamate group interacts with the enzyme’s active site, leading to the formation of a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biological pathways, making the compound effective in applications such as pest control and disease treatment.

Comparison with Similar Compounds

  • S-(5-Phenoxypentyl) dimethylcarbamate
  • S-(5-Phenoxypentyl) methylcarbamothioate
  • S-(5-Phenoxypentyl) ethylcarbamothioate

Comparison: S-(5-Phenoxypentyl) dimethylcarbamothioate is unique due to its specific thiocarbamate structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For instance, the presence of the dimethylcarbamothioate group can enhance its inhibitory effects on enzymes compared to other carbamate or carbamothioate derivatives.

Properties

CAS No.

62806-66-0

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

S-(5-phenoxypentyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C14H21NO2S/c1-15(2)14(16)18-12-8-4-7-11-17-13-9-5-3-6-10-13/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

InChI Key

WLJBOYREJHHHHU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SCCCCCOC1=CC=CC=C1

Origin of Product

United States

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